1-Fluoro-4-(2-nitroethyl)benzene
Description
Significance of Fluoro- and Nitro-Substituted Aromatic Compounds in Chemical Synthesis
Organofluorine chemistry, which focuses on compounds containing a carbon-fluorine bond, has become a cornerstone of various chemical industries. numberanalytics.comiiab.mewikipedia.org The inclusion of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is largely due to fluorine's high electronegativity, which creates strong carbon-fluorine bonds, leading to increased thermal stability and lipophilicity. numberanalytics.comnumberanalytics.com Consequently, fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom. chinesechemsoc.org
Similarly, nitroarenes, which are aromatic compounds bearing a nitro group (-NO2), are crucial intermediates in organic synthesis. ontosight.airesearchgate.netrsc.org The nitro group is a strong electron-withdrawing group, a characteristic that significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. ontosight.ai This property allows for a wide range of chemical transformations. ontosight.ai A key reaction of nitroarenes is their reduction to anilines (compounds with an -NH2 group), which are fundamental precursors for a vast array of biologically active molecules, dyes, and polymers. researchgate.netnih.gov The direct use of nitroarenes as starting materials in the synthesis of nitrogen-containing heterocyclic compounds is an efficient strategy that can simplify synthetic routes. rsc.org
Overview of the Molecular Architecture of 1-Fluoro-4-(2-nitroethyl)benzene and its Research Context
This compound is a molecule that strategically combines a fluorine atom and a nitroethyl group on a benzene (B151609) ring. Its molecular formula is C8H8FNO2. nih.gov The structure consists of a benzene ring substituted at the first and fourth positions. A fluorine atom is attached at position 1, and a 2-nitroethyl group (-CH2CH2NO2) is attached at position 4.
This specific arrangement of functional groups makes this compound a valuable intermediate in organic synthesis. The fluorine atom can influence the electronic properties of the benzene ring and can be a site for further chemical modification or can be retained in the final product to impart desirable properties. The nitroethyl group is particularly versatile; the nitro group can be reduced to an amine, and the ethyl chain provides a two-carbon extension, allowing for the construction of more complex molecular frameworks.
Research involving this and structurally similar compounds often focuses on their use as building blocks for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. For instance, related p-fluoronitrobenzene compounds are important intermediates for creating medicines, pesticides, and dyes. google.com The study of such molecules helps in understanding the interplay of different functional groups and in developing new synthetic methodologies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H8FNO2 |
| Molecular Weight | 169.15 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| IUPAC Name | This compound |
Table generated based on data from PubChem CID 19988589. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(2-nitroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNYSCXBNGNWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Transformations Involving 1 Fluoro 4 2 Nitroethyl Benzene Structural Elements
Reaction Mechanisms of Electrophilic Aromatic Substitution on Fluorinated Nitrobenzenes
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The mechanism for benzene (B151609) derivatives generally proceeds in two steps: the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a σ-complex or arenium ion, followed by the removal of a proton to restore aromaticity. masterorganicchemistry.combyjus.com The formation of the σ-complex is typically the slow, rate-determining step. masterorganicchemistry.compw.edu.pl
Influence of Fluoro and Nitroethyl Substituents on Aromatic Reactivity and Orientation
The reactivity of the benzene ring and the position of an incoming electrophile are significantly influenced by the substituents already present. This is determined by the interplay of inductive and resonance effects. libretexts.org In 1-fluoro-4-(2-nitroethyl)benzene, the directing effects of both the fluoro and the nitroethyl groups must be considered.
The nitroethyl substituent (-CH₂CH₂NO₂) influences the ring primarily through the highly electronegative nitro group. The nitro group is a powerful electron-withdrawing group, both by induction and resonance, making it a strong deactivator and a meta-director. masterorganicchemistry.comlibretexts.org When the nitro group is part of an alkyl chain, its deactivating effect on the aromatic ring diminishes as the distance between the ring and the nitro group increases. pw.edu.pl Nevertheless, the nitroethyl group as a whole functions as a deactivating, meta-directing substituent.
In this compound, these two groups are in a para relationship. The fluoro group directs incoming electrophiles to its ortho positions (C2 and C6), while the nitroethyl group directs to its meta positions (also C2 and C6). Therefore, the directing effects of both groups reinforce each other, strongly favoring electrophilic substitution at the positions ortho to the fluorine atom and meta to the nitroethyl group.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Weakly Deactivating | Ortho, Para |
| -CH₂CH₂NO₂ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |
Studies of Reaction Intermediates (e.g., σ-complexes, radical cations)
The regioselectivity of EAS reactions is best understood by examining the stability of the reaction intermediates.
σ-Complexes (Arenium Ions): The stability of the intermediate σ-complex determines the preferred position of attack. libretexts.org Any factor that stabilizes this positively charged intermediate will lower the activation energy of the transition state and increase the reaction rate. tutorsglobe.comlibretexts.org
For this compound, electrophilic attack at the position ortho to the fluorine atom (and meta to the nitroethyl group) yields the most stable σ-complex. This is because the resonance structures of this intermediate include one where the positive charge is located on the carbon atom bearing the fluorine. This allows the fluorine to donate a lone pair of electrons, creating an additional resonance structure and significantly stabilizing the carbocation. youtube.com Conversely, attack at the position meta to the fluorine atom does not allow for this type of resonance stabilization. The strong deactivating nature of the nitroethyl group destabilizes any intermediate where the positive charge is located at the ortho or para positions relative to it. Thus, attack meta to this group is favored as it avoids placing positive charge on the carbon atom directly attached to it. youtube.com
Radical Cations: While the σ-complex is the most common intermediate in EAS, other species like radical cations can be involved, particularly under specific conditions such as photolysis or single-electron transfer (SET) mechanisms. researchgate.netmdpi.com The formation of a radical cation involves the transfer of an electron from the aromatic π-system to the electrophile. researchgate.net For electron-rich aryl fluorides, photoredox catalysis can enable nucleophilic aromatic substitution via a radical-cation-accelerated mechanism. researchgate.net In the context of electrophilic substitution on fluorinated nitrobenzenes, the formation of a radical cation intermediate is less common but could be induced by certain reagents or reaction conditions. mdpi.com Computational studies have shown that substituted benzene radical cations often adopt a distorted, quinoid-like geometry. mdpi.com
Mechanistic Pathways of Nitro Group Reductions
The reduction of the nitro group is a cornerstone transformation in the chemistry of nitroaromatic compounds, yielding valuable amines. This reduction is a stepwise process that can be achieved through various methods, each with its own distinct mechanistic pathway. nih.govrsc.org
Formation and Reactivity of Nitroso and Hydroxylamine (B1172632) Intermediates
The conversion of a nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction that proceeds through several key intermediates. nih.gov The generally accepted pathway involves the initial reduction of the nitro group to a nitroso (-N=O) group, which is then further reduced to a hydroxylamine (-NHOH) intermediate before the final reduction to the amine. libretexts.org
R-NO₂ → R-N=O → R-NHOH → R-NH₂
The nitroso compound is the first intermediate formed. However, it is typically highly reactive and its subsequent reduction to the hydroxylamine is often much faster than its formation. nih.govthieme-connect.de Consequently, the nitroso intermediate rarely accumulates in the reaction mixture and can be difficult to detect. nih.gov
The N-arylhydroxylamine is a more stable intermediate and, under certain mild reaction conditions, can be isolated as the main product. thieme-connect.dewikipedia.org For example, using reducing agents like zinc dust in the presence of ammonium (B1175870) chloride can selectively yield the hydroxylamine. libretexts.org
These intermediates are themselves reactive. In alkaline or neutral conditions, they can undergo condensation reactions to form bimolecular products. For instance, the reaction between a nitroso compound and a hydroxylamine can form an azoxy compound (R-N(O)=N-R). acs.org Further reduction can lead to azo (R-N=N-R) and hydrazo (R-NH-NH-R) species. libretexts.orgthieme-connect.de
Catalytic Hydrogenation Mechanisms on Substituted Nitro Compounds
Catalytic hydrogenation is one of the most efficient and widely used methods for the reduction of nitroarenes. sioc-journal.cn This process typically utilizes heterogeneous catalysts such as palladium, platinum, or nickel supported on materials like carbon or alumina. wikipedia.orgorientjchem.org
The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the catalyst. orientjchem.org It is believed that nitroarenes adsorb onto the catalyst surface through the oxygen and nitrogen atoms of the nitro group. orientjchem.org The catalyst activates the molecular hydrogen, often through homolytic or heterolytic cleavage, generating highly reactive hydrogen species on its surface. mdpi.com
The reduction then proceeds through a stepwise transfer of these hydrogen atoms to the nitro group. researchgate.net While the exact sequence can vary, the pathway generally involves the formation of nitroso and hydroxylamine intermediates on the catalyst surface before the final amine is produced and desorbed. rsc.orgresearchgate.net For some systems, the rate-limiting step is considered to be the addition of the first hydrogen atom to the nitro compound. orientjchem.org An alternative "electrochemical hydrogenation" mechanism has been proposed for catalysts like palladium on carbon (Pd/C), where hydrogen oxidation occurs at the palladium sites, providing electrons for the reduction of the nitro group which takes place on the carbon support. nih.gov The presence of electron-withdrawing groups on the aromatic ring, such as the fluoro and nitro groups in the parent structure, generally increases the rate of catalytic hydrogenation. nih.gov
Table 2: Common Catalytic Systems for Nitroarene Reduction
| Catalyst | Hydrogen Source | Typical Conditions | Notes |
| Pd/C | H₂ gas, Hydrazine, Formic Acid | Room temperature to moderate heat, atmospheric to high pressure | Highly active and selective; risk of dehalogenation with aryl halides. nih.gov |
| PtO₂ (Adams' catalyst) | H₂ gas | Room temperature, low pressure | Very effective, can also reduce the aromatic ring under harsher conditions. wikipedia.org |
| Raney Nickel | H₂ gas, Hydrazine | Moderate temperature and pressure | Cost-effective, but can be less selective than precious metal catalysts. wikipedia.orgorientjchem.org |
| Iron (Fe) | Acidic Media (e.g., HCl, Acetic Acid) | Elevated temperatures | Classical industrial method, generates significant iron oxide sludge. wikipedia.orgnih.gov |
Electrochemical Reduction Mechanisms
The nitro group can be effectively reduced using electrochemical methods, where the reaction is driven by an applied electrical potential at an electrode surface. The mechanism of this process is highly dependent on the pH of the electrolyte solution. acs.orgnih.gov
The foundational work by Haber described the branching pathways of nitrobenzene (B124822) reduction based on pH. rsc.orgorientjchem.org
In acidic solutions (low pH): The reduction process is facilitated by the high concentration of protons. The nitro group is protonated, making it more susceptible to electron transfer. The reaction generally proceeds through the full six-electron pathway to form the corresponding aniline (B41778). acs.orgnih.gov The hydroxylamine intermediate can be protonated and rapidly reduced to the amine.
In alkaline solutions (high pH): The scarcity of protons leads to different reaction pathways. Bimolecular condensation reactions between intermediates become prominent. nih.gov For example, the reaction between the initially formed nitrosoarene and a hydroxylamine intermediate can lead to the formation of azoxybenzene, which can be further reduced to azobenzene (B91143) and hydrazobenzene. acs.org
In neutral solutions: A mixture of products can be obtained, with the hydroxylamine often being a significant product that can be isolated if the potential is carefully controlled. acs.org
The reduction potentials for the nitro group and its intermediates are pH-dependent, generally shifting to less negative (more easily reduced) potentials as the pH decreases. acs.org The choice of electrode material also plays a critical role in the reaction's efficiency and product distribution. nih.gov
Mechanistic Insights into Fluorination Reactions on Aromatic Substrates
The introduction of a fluorine atom onto an aromatic ring is a pivotal transformation in the synthesis of many pharmaceutical and agrochemical compounds. The mechanisms by which these fluorination reactions occur are complex and largely dependent on the nature of the substrate and the fluorinating agent employed. The two primary mechanistic pathways for the fluorination of aromatic substrates are electrophilic fluorination and nucleophilic aromatic substitution (SNAr).
The mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both a direct SN2-type attack of the aromatic ring on the electrophilic fluorine source and a single-electron transfer (SET) process. wikipedia.org In the context of a substrate like this compound, the existing substituents would heavily influence the viability and outcome of such a reaction. The fluorine atom itself is a deactivating yet ortho-, para-directing group, while the nitroethyl group at the para position is strongly deactivating and meta-directing. The combined effect of a deactivating fluorine and a strongly deactivating nitro group would render the aromatic ring highly electron-deficient and thus very unreactive towards further electrophilic attack.
Electrophilic fluorinating agents are typically reagents with an N-F bond, where the nitrogen atom is substituted with strong electron-withdrawing groups to increase the electrophilicity of the fluorine atom. wikipedia.orgsigmaaldrich.com
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Structural Class |
|---|---|---|
| Selectfluor® | F-TEDA-BF₄ | Cationic N-F |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F |
The debate between the SN2 and SET mechanisms for electrophilic fluorination remains a key area of investigation. For some reactions, kinetic data provides evidence for a nucleophilic attack on the fluorine atom, suggesting an SN2 pathway is more likely than an SET pathway to account for the observed high reaction rates. researchgate.net The possibility of these two pathways being in competition has also been proposed. researchgate.net
On the other hand, nucleophilic aromatic fluorination (SNAr) involves the attack of a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), on an electron-deficient aromatic ring that contains a good leaving group. alfa-chemistry.com The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex. For a substrate containing the this compound structural element, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. Recent research suggests that while the stepwise pathway involving a Meisenheimer intermediate is common, a concerted pathway may operate in certain cases. rsc.org The efficiency of SNAr reactions can be significantly influenced by the reaction conditions, such as the choice of solvent. For instance, the use of molten salts has been shown to dramatically accelerate nucleophilic aromatic fluorination. koreascience.kr
Table 2: Comparison of Aromatic Fluorination Mechanisms
| Feature | Electrophilic Fluorination | Nucleophilic Aromatic Substitution (SNAr) |
|---|---|---|
| Substrate Requirement | Electron-rich or neutral aromatic ring | Electron-deficient aromatic ring with a good leaving group |
| Fluorine Source | Electrophilic (e.g., Selectfluor®, NFSI) | Nucleophilic (e.g., KF, CsF) |
| Key Intermediate | Sigma-complex (Wheland intermediate) or radical cation (SET) | Meisenheimer complex |
| Influence of Substituents | Activating groups accelerate the reaction | Electron-withdrawing groups accelerate the reaction |
Computational Chemistry and Theoretical Analysis of 1 Fluoro 4 2 Nitroethyl Benzene and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimental means alone. scienceopen.comnih.gov These methods can elucidate the electronic environment of a molecule, which is crucial for predicting its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the molecular geometries and stability of various nitroaromatic compounds. nih.govprensipjournals.com
For analogues such as meta- and para-fluoronitrobenzene, DFT calculations, in conjunction with other methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been used to determine their molecular geometries. researchgate.net These studies provide detailed information on bond lengths and angles. For instance, in para-fluoronitrobenzene, the calculated average C-C bond length is approximately 1.393 Å, and the C-F bond length is about 1.338 Å. researchgate.net The planarity of similar structures, like 1-fluoro-4-[(E)-2-nitrovinyl]benzene, has also been confirmed, with a root-mean-square deviation for non-hydrogen atoms of just 0.019 Å, indicating a nearly planar molecule. nih.govresearchgate.net
The stability of these compounds can be assessed by analyzing their thermodynamic parameters, which can also be derived from DFT calculations. prensipjournals.com The conformational analysis of related molecules, such as certain tetrahydroisoquinolines, has been effectively performed using molecular mechanics calculations, which are often complemented by experimental data from X-ray crystallography and NMR spectroscopy. ebi.ac.uk
Below is a table summarizing key geometrical parameters for para-fluoronitrobenzene, an analogue of 1-fluoro-4-(2-nitroethyl)benzene, obtained from gas electron diffraction and quantum chemical calculations. researchgate.net
| Parameter | Value (Å or degrees) |
| r(C–C)av | 1.393(2) |
| r(N–O)av | 1.232(3) |
| r(C–N) | 1.479 (dependent) |
| r(C–F) | 1.338(12) |
| ∠C6C4F | 118.7 (fixed) |
| ∠ONO | 124.2(23) |
| ∠C4C5C6 | 123.8(17) |
| ∠C3C2N | 119.1 (fixed) |
Table: Geometrical parameters for para-fluoronitrobenzene. Data from researchgate.net.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. For nitroaromatic compounds, the presence of the electron-withdrawing nitro group significantly influences the energies of these frontier orbitals. nih.gov
In QSAR studies of nitroaromatic compounds, descriptors such as the energies of the HOMO (EHOMO) and LUMO (ELUMO) have been shown to be significant indicators of toxicity. nih.gov For instance, an increase in the sum of ELUMO and EHOMO can correlate with increased electrophilicity and, consequently, greater reactivity with cellular components. nih.gov
The charge distribution within a molecule, often visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For fluoronitrobenzene derivatives, the electronegative fluorine atom and the electron-withdrawing nitro group create distinct regions of positive and negative electrostatic potential, guiding their interactions with other molecules. prensipjournals.com
The following table presents computed properties for 1-fluoro-4-nitrobenzene (B44160), a related compound.
| Property | Value |
| Molecular Weight | 141.10 g/mol |
| XLogP3 | 1.8 |
| Exact Mass | 141.02260653 Da |
| Monoisotopic Mass | 141.02260653 Da |
Table: Computed properties for 1-fluoro-4-nitrobenzene. Data from nih.gov.
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov This provides a deeper understanding of how reactions proceed and what factors control their outcomes.
The regioselectivity of chemical reactions, such as nitration, can be explained through theoretical models. For example, in the nitration of 2-fluoro-1,4-dimethoxybenzene, the fluoro-substituent was found to be overwhelmingly para-directing. mdpi.com This contrasts with the directing effect of the nitro group in the analogous nitration of 1,4-dimethoxy-2-nitrobenzene. mdpi.com Computational studies can model the transition states for ortho, meta, and para substitution, revealing the lowest energy pathway and thus the most likely product.
The study of reaction kinetics, such as the reactions of fluoronitrobenzenes with nucleophiles, can be interpreted by analyzing the transition states. For instance, the reaction of ortho- and para-fluoronitrobenzene with isopropoxide ions can be understood in terms of differential solvation of the initial and transition states, with steric hindrance affecting the solvation of the ortho-isomer's transition state. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) in Predicting Chemical Reactivity for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.orglibretexts.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov
For nitroaromatic compounds, QSAR has been extensively used to predict their toxic effects. nih.gov These studies often employ a variety of molecular descriptors, including:
Lipophilic parameters: such as the octanol/water partition coefficient (logP).
Electronic parameters: such as the energies of the HOMO and LUMO (EHOMO, ELUMO), and the energy gap between them.
Steric parameters: which describe the size and shape of the molecule.
QSAR models are developed by creating a mathematical equation that links these descriptors to an observed activity, such as toxicity or reaction rate. libretexts.orgnih.gov Once validated, these models can be used to predict the activity of new, untested compounds. wikipedia.org The development and application of QSAR models are encouraged by regulatory bodies to reduce the need for animal testing. nih.govaltex.org
An example of a QSAR study on nitroaromatic compounds involved predicting their mutagenic activity. The model developed used quantum chemistry descriptors like the heat of formation (ΔHf), core-core repulsion energy, EHOMO-1, and the sum of ELUMO and EHOMO to establish a statistically significant correlation with mutagenicity. nih.gov
Advanced Analytical Techniques for Characterization and Real Time Monitoring in 1 Fluoro 4 2 Nitroethyl Benzene Research
Spectroscopic Methodologies for Structural ElucidationElucidation of the molecular structure of 1-Fluoro-4-(2-nitroethyl)benzene would rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For this compound, three types of NMR experiments would be crucial:
¹H NMR: Would be used to identify the number of chemically distinct protons, their connectivity through spin-spin coupling, and their chemical environment. The spectrum would be expected to show signals for the aromatic protons on the benzene (B151609) ring and the protons of the ethyl chain.
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, distinguishing between the aromatic carbons and the aliphatic carbons of the nitroethyl group.
¹⁹F NMR: Would provide information about the fluorine atom's environment and its coupling with neighboring protons.
No specific experimental NMR data for this compound was found in the available literature.
Infrared (IR) Spectroscopy for Functional Group AnalysisIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
The C-F bond stretch of the fluoroaromatic group.
The asymmetric and symmetric stretches of the nitro (-NO₂) group.
The C-H stretches of the aromatic ring and the aliphatic ethyl group.
The C=C stretches of the benzene ring.
Specific IR absorption frequencies for this compound are not documented in the searched sources.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation DataMass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. An electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group, parts of the ethyl chain, and other characteristic cleavages.
No published mass spectrum or detailed fragmentation data for this compound could be located.
Chromatographic Techniques for Separation and Purity AssessmentChromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)HPLC is a robust technique for the separation and quantification of non-volatile or thermally unstable compounds. A method for analyzing this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
No specific HPLC methods, such as column type, mobile phase composition, flow rate, or retention time, for this compound have been reported in the available literature.
Gas Chromatography (GC) for Volatile Compound AnalysisGC is suitable for the analysis of volatile and thermally stable compounds. For this compound, a GC method would be developed to determine its purity and to separate it from volatile impurities. The choice of column and temperature programming would be critical for achieving good separation.
No specific GC analytical conditions or research findings for this compound are available in the searched scientific databases.
In-situ and On-line Reaction Monitoring Technologies
In the synthesis and study of this compound, in-situ and on-line monitoring technologies are indispensable for ensuring reaction safety, optimizing product yield, and gaining deep mechanistic insights. These technologies allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for manual sampling and offline analysis. The synthesis of nitro compounds, often involving highly exothermic and rapid nitration reactions, particularly benefits from the enhanced control and safety offered by continuous-flow reactors coupled with real-time analytics. researchgate.netnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and various analytical probes integrated into the reaction stream provide a continuous flow of data on the state of the chemical transformation. This data is crucial for developing robust, efficient, and safe manufacturing processes for this compound and related nitroaromatic compounds. nih.gov
Applications of Flow NMR for Reaction Optimization
Flow Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) for the real-time, non-invasive monitoring of chemical reactions in continuous flow. beilstein-journals.orgnih.gov Its application in the synthesis of this compound allows chemists to rapidly determine key reaction parameters and identify transient intermediates, leading to accelerated process optimization. beilstein-journals.org By integrating an NMR spectrometer directly into the flow path of a reactor, spectra can be acquired continuously, providing immediate feedback on conversion, selectivity, and the presence of any byproducts.
The advantages of using flow chemistry for reactions like the nitration of 4-fluorostyrene or the reduction of a precursor like 1-fluoro-4-(2-nitrovinyl)benzene are significant. nih.gov Flow reactors offer superior heat and mass transfer, minimal reactant volume within the reactor at any given time, and precise control over residence time and temperature, which are critical for managing the hazardous and highly exothermic nature of nitration. researchgate.netnih.govacs.org
In the context of optimizing the synthesis of this compound, Flow NMR can be used to systematically vary process parameters and observe their effect on the reaction outcome in real-time. For example, the effect of temperature, residence time, or reagent stoichiometry can be mapped out in a series of automated experiments. The rapid analysis provided by Flow NMR facilitates the swift identification of optimal conditions, significantly reducing the time and material required for process development compared to traditional batch methods. beilstein-journals.org
Table 1: Hypothetical Flow NMR Data for Optimization of this compound Synthesis
This interactive table illustrates how Flow NMR data can be used to optimize reaction conditions. By monitoring the conversion of the starting material, researchers can quickly identify the most effective parameters.
| Experiment ID | Temperature (°C) | Residence Time (min) | Reagent Molar Ratio (Nitrating Agent:Substrate) | Conversion (%) (from ¹H NMR) |
| FNMR-01 | 25 | 5 | 1.1 : 1 | 75 |
| FNMR-02 | 25 | 10 | 1.1 : 1 | 88 |
| FNMR-03 | 35 | 5 | 1.1 : 1 | 92 |
| FNMR-04 | 35 | 5 | 1.5 : 1 | 95 |
| FNMR-05 | 45 | 2 | 1.5 : 1 | 91 (byproduct formation observed) |
Note: This data is illustrative and represents the type of information generated during a Flow NMR-guided optimization study.
The kinetic and mechanistic insights gained are another key benefit. The detection of reactive intermediates via Flow NMR can elucidate the reaction pathway, which is often challenging in batch processes where such species are too short-lived to be observed. beilstein-journals.org This deeper understanding allows for more rational process design and control.
Integration of Analytical Probes in High-Throughput Synthesis
High-throughput synthesis (HTS) platforms are designed to rapidly screen numerous reaction conditions in parallel, accelerating the discovery of new reaction pathways and the optimization of existing ones. The integration of analytical probes directly into these HTS workflows is essential for providing the real-time data needed to assess the outcome of each experiment without laborious offline analysis.
In research involving this compound, HTS can be employed to screen catalysts, solvents, and other reaction parameters for its synthesis. Analytical probes, ranging from spectroscopic techniques like Raman and Infrared (IR) spectroscopy to mass spectrometry (MS), can be miniaturized and integrated into the small-scale reactors typical of HTS systems. shimadzu.comshimadzu.com These probes provide rapid, structure-specific information about the reaction progress and product distribution in each well of a microtiter plate or channel of a microfluidic reactor.
For instance, in-situ IR probes can monitor the disappearance of the vibrational bands corresponding to the starting material and the appearance of bands characteristic of the nitro group in the this compound product. This allows for a quick and quantitative assessment of reaction conversion across a large array of parallel experiments. Similarly, mass spectrometry-based probes can directly sample the reaction mixture and provide immediate information on the molecular weight of the products formed, confirming the synthesis of the target compound and identifying any byproducts. nih.govresearchgate.net
Table 2: Example of a High-Throughput Screening Campaign with Integrated Analytical Probes
This table demonstrates a hypothetical screening experiment for a key synthetic step in producing this compound, where an integrated probe provides rapid feedback.
| Reactor Well | Catalyst | Solvent | Temperature (°C) | Yield (%) (Determined by in-situ MS) |
| A1 | Catalyst A | Toluene | 60 | 45 |
| A2 | Catalyst B | Toluene | 60 | 68 |
| A3 | Catalyst C | Toluene | 60 | 52 |
| B1 | Catalyst A | Acetonitrile | 60 | 75 |
| B2 | Catalyst B | Acetonitrile | 60 | 91 |
| B3 | Catalyst C | Acetonitrile | 60 | 84 |
Note: This data is for illustrative purposes, showing how integrated probes enable rapid comparison of different reaction conditions in a high-throughput format.
The combination of HTS with integrated analytical probes creates a powerful automated workflow. nih.gov This approach not only accelerates the optimization of the synthesis of this compound but also generates large, high-quality datasets that can be used for kinetic modeling and developing a deeper, data-driven understanding of the underlying chemistry.
Chemical Reactivity and Derivatization of 1 Fluoro 4 2 Nitroethyl Benzene
Transformations of the Nitro Group
The nitro group is a versatile functional group that significantly influences the reactivity of the benzene (B151609) ring and can itself be transformed into a variety of other nitrogen-containing moieties. nih.gov
Selective Catalytic Reduction to Amines and Other Nitrogenous Derivatives
The reduction of the nitro group is a fundamental transformation, most commonly leading to the corresponding amine, 4-fluoro-phenethylamine. This reaction is of significant interest as phenethylamines are important structural motifs in many biologically active compounds. A variety of catalytic systems have been developed for the selective hydrogenation of nitroarenes to anilines. wikipedia.orgontosight.ai
The reduction process can proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov For instance, the hydrogenation of nitrobenzene (B124822) to aniline (B41778) has been shown to proceed via a four-electron reduction to N-phenylhydroxylamine, which is then further reduced to aniline. nih.gov
| Catalyst System | Product | Notes |
| Hyd-1/C | Aniline | Full conversion observed after 12 hours under H2 flow. nih.gov |
| Fe2O3-based nanocatalysts | Anilines | Demonstrates high selectivity for the hydrogenation of nitroarenes. wikipedia.org |
Nitro Group as a Leaving Group in Cross-Coupling Reactions
The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. nih.gov This property allows the nitro group to function as a leaving group in various cross-coupling reactions, providing an alternative to traditional haloarene substrates. ccspublishing.org.cnnibs.ac.cnnih.gov This denitrative coupling approach has been successfully applied to a range of bond-forming reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and etherification. nih.gov
The mechanism for these palladium-catalyzed reactions often involves an unprecedented oxidative addition of the Ar-NO2 bond to the metal center. ccspublishing.org.cnnih.gov The choice of ligand is crucial for the success of these transformations. nibs.ac.cn
| Reaction Type | Catalyst/Ligand | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium/BrettPhos | C-C |
| Buchwald-Hartwig Amination | Palladium-based catalysts | C-N |
| Etherification | Palladium-based catalysts | C-O |
| C-S Coupling | Potassium phosphate | C-S |
Reactivity of the Fluoro Substituent
The fluorine atom on the benzene ring also plays a crucial role in directing the reactivity of the molecule, particularly in nucleophilic aromatic substitution and by influencing the position of further functionalization.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Nitroaryl Systems
The presence of the electron-withdrawing nitro group, particularly in the para position, activates the fluoro substituent towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnibs.ac.cnresearchgate.net In these reactions, the fluoride (B91410) ion acts as a good leaving group. The reaction proceeds through a negatively charged intermediate, and the rate is accelerated by the presence of electron-withdrawing groups that can stabilize this intermediate. masterorganicchemistry.com
SNAr reactions on fluorinated nitroaryl systems are a valuable tool for the synthesis of a wide array of substituted aromatic compounds. For example, the reaction of 1-fluoro-4-nitrobenzene (B44160) with pyrrolidine (B122466) is a well-studied SNAr reaction. researchgate.netresearchgate.net
Ortho-Directing Effects of Fluorine in Functionalization
While halogens are generally deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are ortho- and para-directors. libretexts.orgkhanacademy.orgmasterorganicchemistry.com This is because the lone pairs on the halogen can donate electron density through resonance, stabilizing the carbocation intermediate formed during ortho and para attack. masterorganicchemistry.comlibretexts.org
In the case of fluorine, its strong inductive effect deactivates the ring towards electrophilic attack. However, its ability to donate a lone pair via resonance still directs incoming electrophiles to the ortho and para positions. libretexts.orgkhanacademy.org Although fluorine is the most electronegative halogen, it is also the most activating among them due to better orbital overlap between its 2p orbitals and the aromatic π-system. masterorganicchemistry.com
Reactions Involving the Ethyl Side Chain
The ethyl side chain attached to the benzene ring offers another site for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring).
Reactions at the benzylic position are often facilitated by the ability of the benzene ring to stabilize reactive intermediates such as radicals or carbocations. Common transformations involving alkyl side chains on an aromatic ring include oxidation and halogenation.
Side-chain oxidation: Strong oxidizing agents can convert the benzylic carbon of an alkyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.org
Benzylic bromination: N-Bromosuccinimide (NBS) can be used to selectively brominate the benzylic position via a radical substitution mechanism. libretexts.org
Another important reaction is the reduction of an acyl side chain, which can be a useful synthetic strategy. For instance, a Friedel-Crafts acylation followed by a Wolff-Kishner reduction of the resulting acyl group to an alkyl group allows for the introduction of alkyl chains that might not be accessible through direct Friedel-Crafts alkylation. libretexts.org
Modifications and Functionalization at the Ethyl Moiety
The 2-nitroethyl group is the most reactive site for the functionalization of 1-fluoro-4-(2-nitroethyl)benzene. Key transformations at this moiety include reduction of the nitro group and elimination reactions to form a vinyl group.
Reduction of the Nitro Group: The most prominent reaction of the nitroethyl moiety is its reduction to an amino group. This transformation converts this compound into 2-(4-fluorophenyl)ethanamine, commonly known as 4-fluorophenethylamine (B75468). This reduction can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Palladium on carbon) or other chemical reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. researchgate.net The resulting compound, 4-fluorophenethylamine, is a primary amine and serves as a valuable building block in the synthesis of more complex molecules, including various substituted phenethylamines and pyrimidine (B1678525) derivatives. wikipedia.orgsigmaaldrich.com
Elimination Reactions: The 2-nitroethyl group can undergo an elimination reaction, where a hydrogen atom from the carbon adjacent to the phenyl ring and the nitro group are removed, to form a double bond. This reaction yields (E)-1-fluoro-4-(2-nitrovinyl)benzene, also known as 4-fluoronitrostyrene. nih.gov This α,β-unsaturated nitro compound is a key intermediate because its activated double bond is susceptible to a variety of nucleophilic attacks. The synthesis of 4-fluoronitrostyrene from related precursors has been documented, highlighting its role as a stable, derivable product from the nitroethyl side chain. nih.gov
Michael Addition Reactions of Related Nitrostyrenes
As established, this compound is closely related to (E)-1-fluoro-4-(2-nitrovinyl)benzene (4-fluoronitrostyrene), which can be formed via an elimination reaction. This nitrostyrene (B7858105) is an excellent Michael acceptor due to the strong electron-withdrawing properties of the nitro group, which activates the carbon-carbon double bond for conjugate addition. adichemistry.com The Michael addition is a powerful carbon-carbon bond-forming reaction where a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated compound. adichemistry.comrsc.org
Organocatalytic asymmetric Michael additions to nitrostyrenes are of particular interest as they allow for the stereocontrolled synthesis of chiral molecules. nih.govrsc.org Various nucleophiles, including malonates, thiols, aldehydes, and ketones, can be added to 4-fluoronitrostyrene and its analogs, often facilitated by chiral organocatalysts like cinchona alkaloid derivatives or bifunctional thioureas. nih.govbuchler-gmbh.comresearchgate.net These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, leading to high yields and enantioselectivities. mdpi.com
A specific, well-documented example is the organocatalytic asymmetric Michael addition of dimethyl malonate to (E)-1-fluoro-4-(2-nitrovinyl)benzene. This reaction, catalyzed by a chiral thiourea (B124793) derivative of cinchonine, produces the corresponding Michael adduct with high enantioselectivity. buchler-gmbh.com The product of this reaction is dimethyl (R)-2-(1-(4-fluorophenyl)-2-nitroethyl)malonate, which itself is a versatile intermediate for further synthetic transformations. buchler-gmbh.com
| Michael Acceptor | Michael Donor (Nucleophile) | Catalyst | Product | Reference |
|---|---|---|---|---|
| (E)-1-fluoro-4-(2-nitrovinyl)benzene | Dimethyl malonate | 1-(3,5-bis(trifluoromethyl)phenyl)-3-((R)-quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea | dimethyl (R)-2-(1-(4-fluorophenyl)-2-nitroethyl)malonate | buchler-gmbh.com |
Strategic Role of 1 Fluoro 4 2 Nitroethyl Benzene in Advanced Organic Synthesis
Building Block for the Construction of Complex Functionalized Aromatic Scaffolds
1-Fluoro-4-(2-nitroethyl)benzene is a key starting material for synthesizing complex molecules centered around a functionalized aromatic core. The primary transformation that unlocks its potential is the reduction of the aliphatic nitro group to a primary amine, yielding 2-(4-fluorophenyl)ethanamine. This conversion is a cornerstone reaction, providing access to the valuable phenethylamine (B48288) scaffold, which is a privileged structure in medicinal chemistry and materials science. biomolther.org
The reduction of the nitro group can be achieved through various established methods, allowing for flexibility in synthetic design depending on the presence of other functional groups. commonorganicchemistry.com Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide (PtO₂). commonorganicchemistry.comncert.nic.inwikipedia.org Alternatively, chemical reduction using metals in acidic media, like iron in acetic acid or tin(II) chloride, offers a milder approach that can be compatible with sensitive substrates. commonorganicchemistry.comwikipedia.org
Table 1: Selected Reagents for the Reduction of Aliphatic Nitro Groups
| Reagent/System | Description |
|---|---|
| H₂/Pd/C | A widely used method for catalytic hydrogenation, effective for both aliphatic and aromatic nitro groups. commonorganicchemistry.com |
| H₂/Raney Nickel | An alternative catalyst, often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.comwikipedia.org |
| Fe/Acidic Media | A mild chemical reduction method using iron metal in an acid like acetic acid. wikipedia.org |
| SnCl₂ | Tin(II) chloride provides a mild reduction pathway, preserving many other reducible functional groups. commonorganicchemistry.com |
| LiAlH₄ | Lithium aluminum hydride is a powerful reducing agent for aliphatic nitro compounds. commonorganicchemistry.com |
Precursor in Multi-Component Reactions for Diverse Chemical Libraries
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing substantial parts of all starting materials, are powerful tools for generating molecular diversity. mdpi.com The efficiency and step-economy of MCRs make them ideal for the rapid assembly of chemical libraries for drug discovery and other applications.
This compound is an ideal precursor for MCRs. Upon reduction to 2-(4-fluorophenyl)ethanamine, it provides the crucial primary amine component required for numerous MCRs. ncert.nic.in Primary amines react with carbonyl compounds to form imines or iminium ions, which are key intermediates in a wide range of these reactions. mdpi.comnih.gov
For instance, the resulting 4-fluorophenethylamine (B75468) can be employed in the renowned Ugi four-component reaction (U-4CR). nih.gov This reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable peptidomimetic structures. nih.govresearchgate.net The use of the fluorinated amine derived from this compound allows for the direct incorporation of a fluorinated phenethyl moiety into these complex scaffolds, a feature that can enhance biological activity. nih.gov
Table 2: Examples of Multi-Component Reactions Utilizing an Amine Component
| Reaction Name | Components | Resulting Scaffold |
|---|---|---|
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide researchgate.net |
| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide Source | α-Aminonitrile nih.gov |
| Mannich Reaction | Amine, Non-enolizable Aldehyde, Enolizable Carbonyl | β-Amino Carbonyl Compound mdpi.com |
| Petasis Reaction | Amine, Aldehyde, Vinyl- or Aryl-boronic Acid | Allylic or Benzylic Amine nih.gov |
By serving as a stable precursor to a key MCR component, this compound facilitates the efficient production of diverse libraries of complex, fluorinated molecules. This strategic application streamlines the synthesis of novel compounds for high-throughput screening and lead optimization.
Contribution to the Development of New Synthetic Methodologies
The utility of this compound also extends to its role in advancing new synthetic methodologies. The development of novel reactions often relies on the availability of versatile building blocks to test and expand the scope of these transformations. The distinct reactivity of the nitroethyl group and the fluorinated aromatic ring makes this compound a suitable substrate for exploring and refining modern synthetic methods.
For example, the selective reduction of the aliphatic nitro group in the presence of an aromatic fluorine atom is a test of chemoselectivity for emerging catalytic systems. mdpi.com Developing catalysts that can perform this transformation under mild and environmentally benign conditions is an active area of research. mdpi.comacs.org
Furthermore, the derivative, 2-(4-fluorophenyl)ethanamine, is an excellent substrate for newly developed cross-coupling reactions. Modern methods, such as Ni/photoredox cross-electrophile coupling, are designed to form C-C bonds under novel conditions. acs.org Using substrates like 4-fluorophenethylamine helps to demonstrate the generality and functional group tolerance of these new protocols, thereby contributing to their broader adoption by the synthetic community. The development of methods for the synthesis of β-phenethylamines and their subsequent functionalization is a significant area of interest, and precursors like this compound are instrumental in this progress. acs.org
In essence, while it may be a simple starting material, this compound provides the raw material needed to push the boundaries of synthetic efficiency, selectivity, and scope.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Fluoro-4-(2-nitroethyl)benzene, and what factors influence the choice of methodology?
- Answer : Synthesis typically involves multi-step strategies, such as Pd-catalyzed cross-coupling (e.g., Sonogashira coupling for alkyne intermediates) followed by functionalization of the nitroethyl group . Nucleophilic aromatic substitution (NAS) may also be employed, leveraging the fluorine atom's leaving-group potential under specific conditions (e.g., KNO₂ in polar aprotic solvents) . Key factors include substrate compatibility, yield optimization, and regioselectivity control. For example, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) are critical for efficient coupling reactions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves nitroethyl and aromatic proton signals .
- X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., C–H⋯F hydrogen bonding) .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Detects nitro group stretching vibrations (~1520–1350 cm⁻¹) .
Structural validation often combines these methods, as seen in crystallographic studies of analogous fluorinated tolans .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the benzene ring in substitution or cleavage reactions?
- Answer : The nitro group (-NO₂) strongly meta-directs electrophilic attacks due to its electron-withdrawing nature, while the fluorine atom exerts an ortho/para-directing effect via inductive withdrawal. This duality creates regioselectivity challenges. For example, oxidative cleavage of styrenes (e.g., nitrovinyl analogs) under continuous photo-flow conditions highlights nitro’s role in stabilizing intermediates . Computational studies (e.g., DFT) can model charge distribution to predict reaction sites .
Q. What strategies can resolve discrepancies in reaction yields during synthesis under varying conditions?
- Answer :
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd loading), solvents, and temperature .
- Continuous-flow reactors : Improve reproducibility by standardizing residence time and mixing efficiency, as demonstrated in styrene cleavage protocols .
- In-situ monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation.
For example, optimizing Pd-catalyzed coupling in triethylamine increased yields from 72% to 83% in analogous syntheses .
Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions involving this compound?
- Answer :
- DFT calculations : Map electron density surfaces to identify electrophile-prone positions (e.g., meta to -NO₂, para to -F) .
- Molecular electrostatic potential (MEP) : Visualizes nucleophilic/electrophilic regions (e.g., fluorine’s partial positive charge).
- Transition state modeling : Simulates activation barriers for competing pathways.
These methods align with crystallographic data showing planar molecular geometries in fluorinated tolans, which stabilize specific reaction pathways .
Data Analysis and Contradictions
Q. How should researchers address conflicting crystallographic data on bond lengths or angles in fluorinated aromatic compounds?
- Answer :
- Cross-validate datasets : Compare with analogous structures (e.g., 1-Fluoro-4-(p-tolylethynyl)benzene, where C–C bond lengths averaged 1.43 Å) .
- Refinement protocols : Use software like SHELXL to adjust displacement parameters and hydrogen positions .
- Temperature-dependent studies : Assess thermal motion effects on apparent bond distortions.
Methodological Tables
| Key Reaction Parameters for Pd-Catalyzed Synthesis |
|---|
| Catalyst System |
| Solvent |
| Temperature |
| Yield Optimization |
| Crystallographic Data for Structural Validation |
|---|
| Space Group |
| Unit Cell Parameters |
| Intermolecular Interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
